Dehydropodophyllotoxin

Übersicht

Beschreibung

Dehydropodophyllotoxin ist ein natürlich vorkommendes Arylnaphthalinlignan, das strukturell mit Podophyllotoxin verwandt ist. Es ist bekannt für seine signifikanten biologischen Aktivitäten, darunter Antitumor-, Antiviral- und entzündungshemmende Eigenschaften . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen und ihrer Rolle als Vorläufer für die Synthese verschiedener pharmakologisch aktiver Derivate Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Vorläufer für die Synthese zahlreicher pharmakologisch aktiver Verbindungen.

Biologie: Die Verbindung wurde in Studien im Zusammenhang mit der Zellzyklusregulation und Apoptose verwendet.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet.

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Störung des Mikrotubuli-Zytoskeletts aus . Es bindet an Tubulin, hemmt dessen Polymerisation und führt zur Zellzyklusarretierung in der Metaphase . Dieser Mechanismus ähnelt dem von Podophyllotoxin, aber es wurde festgestellt, dass this compound unterschiedliche molekulare Zielstrukturen und -wege aufweist .

Wirkmechanismus

Target of Action

Dehydropodophyllotoxin primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is vital for cell division .

Mode of Action

This compound interacts with tubulin, disrupting its assembly and leading to the destabilization of microtubules . This disruption prevents the normal functioning of the microtubules, which can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By disrupting tubulin assembly, this compound interferes with the formation and function of the mitotic spindle, an essential component for cell division . This disruption can lead to cell cycle arrest at the metaphase-anaphase transition, preventing cell division and leading to cell death .

Pharmacokinetics

The closely related compound podophyllotoxin is known to have a rapid onset of action and is quickly metabolized

Result of Action

The primary result of this compound’s action is the inhibition of cell division , leading to cell death . By disrupting the assembly of tubulin, this compound prevents the formation of the mitotic spindle, an essential component for cell division . This leads to cell cycle arrest and ultimately cell death .

Biochemische Analyse

Biochemical Properties

Dehydropodophyllotoxin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tubulin, a protein that forms microtubules. This compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This interaction is critical for its anticancer activity, as it leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis . This effect is mediated through its interaction with tubulin and topoisomerase II, as mentioned earlier. This compound also influences cell signaling pathways, including the upregulation of cell cycle-related proteins such as CDK1 and the downregulation of cyclin B1 . These changes in gene expression contribute to its ability to inhibit cell proliferation and induce cell death. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound binds to tubulin, preventing its polymerization and disrupting microtubule dynamics . This inhibition of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with topoisomerase II, inhibiting its activity and causing DNA damage . These interactions result in the activation of apoptotic pathways and the induction of cell death. This compound also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained cell cycle arrest and apoptosis . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolism, distribution, and clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, the compound can cause significant toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic benefits of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main human metabolizing enzyme, CYP3A4, transforms this compound into its active metabolites . Other enzymes, such as CYP1A2 and CYP2C9, do not significantly contribute to its metabolism . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and toxicity . For example, this compound’s distribution to tumor tissues enhances its anticancer activity, while its accumulation in the liver and kidneys can contribute to its hepatotoxicity and nephrotoxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its ability to disrupt microtubule dynamics and induce cell cycle arrest . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can influence its activity and stability within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dehydropodophyllotoxin kann durch die Aromatisierung von Podophyllotoxon synthetisiert werden. Es wurde eine grüne und selektive dehydrogenative Aromatisierungsmethode unter Verwendung eines I2–DMSO-Katalysator-Systems entwickelt, um die Ineffizienzen zu überwinden, die mit herkömmlichen Methoden verbunden sind, die nicht nachhaltige Oxidationsmittel erfordern . Diese Methode nutzt den hydridischen Charakter der C8- und C8′-Positionen von Podophyllotoxon .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion und Reinigung aus pflanzlichen Quellen, insbesondere aus Arten wie Podophyllum und Sinopodophyllum . Das Verfahren umfasst die Lösungsmittelextraktion, chromatographische Trennung und Kristallisation, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dehydropodophyllotoxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zur Bildung neuer Analoga führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Iod (I2), Dimethylsulfoxid (DMSO) und verschiedene Oxidations- und Reduktionsmittel . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit der Produkte zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene this compound-Derivate, von denen gezeigt wurde, dass sie signifikante Antitumor- und antivirale Aktivitäten besitzen .

Vergleich Mit ähnlichen Verbindungen

Dehydropodophyllotoxin ist strukturell mit mehreren anderen Lignanen verwandt, darunter:

Podophyllotoxin: Bekannt für seine starke Antitumoraktivität, ist Podophyllotoxin die Stammverbindung, aus der this compound gewonnen wird.

Epipodophyllotoxin: Ein weiteres Derivat von Podophyllotoxin, Epipodophyllotoxin, wurde bei der Synthese von Antikrebsmitteln wie Etoposid und Teniposid verwendet.

Deoxypodophyllotoxin: Diese Verbindung weist ähnliche biologische Aktivitäten auf, unterscheidet sich jedoch in ihrer chemischen Struktur und Potenz.

This compound ist aufgrund seiner spezifischen strukturellen Merkmale und der unterschiedlichen biologischen Aktivitäten, die es zeigt, einzigartig .

Eigenschaften

IUPAC Name |

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSDVCMYTACNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

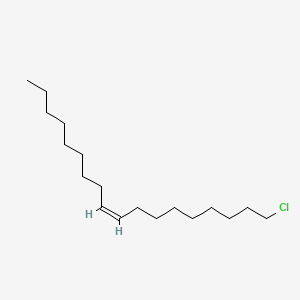

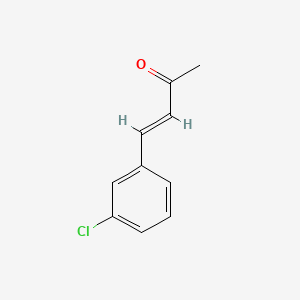

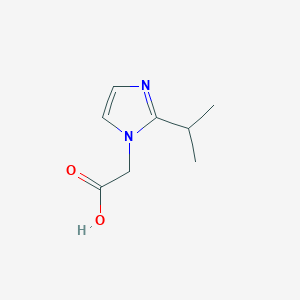

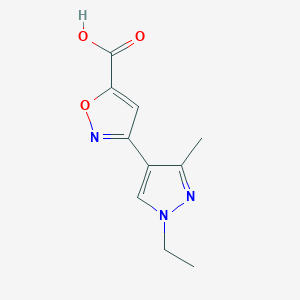

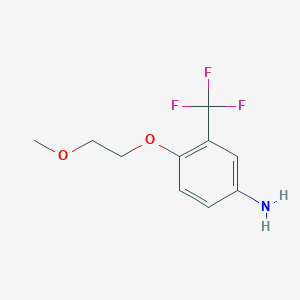

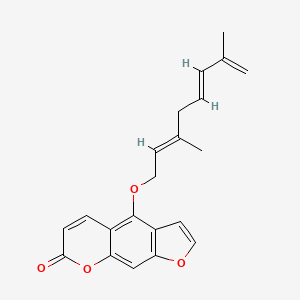

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)